dTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose

説明

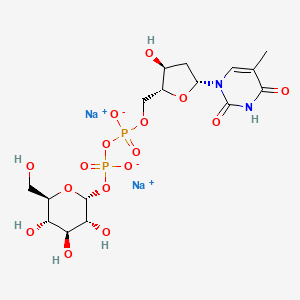

DTDP-alpha-glc-Na2, TDP-alpha-G, TDP-alpha-Glc, TDP-alpha-Glucose is a useful research compound. Its molecular formula is C16H24N2Na2O16P2 and its molecular weight is 608.293. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Thymidine diphosphate derivatives, specifically dTDP-alpha-glc-Na2 , TDP-alpha-G , TDP-alpha-Glc , and TDP-alpha-Glucose , play crucial roles in various biological processes, particularly in carbohydrate metabolism and nucleotide biosynthesis. These compounds are essential substrates for glycosyltransferases, which catalyze the transfer of sugar moieties to various acceptor molecules, impacting cellular functions and signaling pathways.

Chemical Structure and Properties

The chemical structure of these compounds includes a thymidine moiety linked to a diphosphate group and a glucose unit. The sodium salt form (dTDP-alpha-glc-Na2) enhances solubility in aqueous environments, facilitating its biological activity.

| Compound | Chemical Formula | Molecular Weight (g/mol) |

|---|---|---|

| dTDP-alpha-glc-Na2 | C10H15N2O10P2Na2 | 367.18 |

| TDP-alpha-G | C10H15N2O10P2 | 367.18 |

| TDP-alpha-Glc | C10H15N2O10P2 | 367.18 |

| TDP-alpha-Glucose | C10H15N2O10P2 | 367.18 |

Biological Functions

-

Glycosylation Reactions :

- dTDP derivatives serve as sugar donors in glycosylation reactions, which are vital for the synthesis of polysaccharides, glycoproteins, and glycolipids.

- They are involved in the biosynthesis of cell wall components in bacteria and plants, influencing cell structure and function.

- Role in Metabolism :

- Enzyme Substrates :

Case Study 1: Role in Bacterial Cell Wall Synthesis

A study highlighted the importance of dTDP-glucose in the biosynthesis of peptidoglycan in bacteria. The enzyme dTDP-glucose 4,6-dehydratase catalyzes the conversion of dTDP-glucose to dTDP-4-dehydro-6-deoxyglucose, a precursor for the synthesis of important bacterial polysaccharides .

Case Study 2: Impact on Plant Metabolism

Research demonstrated that TDP-alpha-glucose is crucial for the synthesis of starch in plants. Mutants lacking enzymes that utilize this compound showed stunted growth due to impaired carbohydrate storage and energy metabolism .

Research Findings

Recent studies have elucidated various aspects of the biological activity of these compounds:

- Enzyme Kinetics : The kinetic parameters (Km and Vmax) for glycosyltransferases using dTDP-glucose as a substrate were determined, showing high affinity and catalytic efficiency under physiological conditions .

- Regulatory Mechanisms : Investigations into how these compounds regulate metabolic pathways revealed feedback mechanisms where high concentrations inhibit certain enzymes involved in their synthesis, thus maintaining homeostasis within cells .

科学的研究の応用

Applications in Synthetic Biology

2.1 Glycosylation in Metabolic Engineering

Metabolic engineering utilizes dTDP-alpha-glucose for the production of glycosylated products through engineered microorganisms. For instance, the expression of genes encoding glycosyltransferases can lead to the synthesis of complex carbohydrates from simple sugars.

- Case Study: Engineered E. coli

2.2 Production of Antibiotics

dTDP-alpha-glucose is crucial in the biosynthesis of antibiotics like vancomycin. The incorporation of nucleotide sugars into antibiotic structures enhances their efficacy against resistant bacterial strains.

- Case Study: Vancomycin Biosynthesis

Pharmaceutical Applications

3.1 Drug Development

Nucleotide sugars like dTDP-alpha-glucose are used in drug development to create glycosylated drugs that exhibit improved pharmacokinetic properties.

- Example: Glycosylated Anticancer Agents

3.2 Vaccine Development

The use of dTDP-alpha-glucose in vaccine formulation helps improve immune responses by facilitating the presentation of antigens through glycosylation.

- Case Study: Meningococcal Vaccines

Food Technology Applications

4.1 Prebiotic Development

dTDP-alpha-glucose and its derivatives can be utilized to produce prebiotics that promote gut health by stimulating beneficial gut microbiota.

- Research Findings: Prebiotic Effects

- Studies have demonstrated that oligosaccharides derived from dTDP-alpha-glucose can act as prebiotics, enhancing the growth of probiotics such as Lactobacillus and Bifidobacterium .

4.2 Sugar Substitutes

D-allulose, a rare sugar related to dTDP-alpha-glucose, has gained attention as a low-calorie sweetener with potential health benefits.

- Example: D-allulose in Diets

- Clinical trials indicate that D-allulose can help manage blood glucose levels and reduce body weight when included in diets for individuals with obesity or type 2 diabetes .

Comparative Data Table

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Synthetic Biology | dTDP-alpha-glucose | Enhanced production of glycosylated compounds |

| Pharmaceuticals | TDP-alpha-G | Improved efficacy of antibiotics |

| Vaccine Development | TDP-alpha-Glc | Increased immunogenicity |

| Food Technology | D-allulose | Positive effects on gut microbiota |

化学反応の分析

Enzymatic Modifications of TDP-α-Glc

TDP-α-glucose undergoes diverse enzymatic transformations to produce deoxysugars and functionalized derivatives:

Dehydration and Isomerization

-

TDP-6-deoxy-4-keto-glucose :

Catalyzed by TDP-glucose 4,6-dehydratase, this reaction removes a hydroxyl group at C6 and introduces a keto group at C4, forming a key intermediate for deoxysugar biosynthesis . -

TDP-3-dehydro-6-deoxy-Gal :

TDP-4-oxo-6-deoxy-α-D-glucose-3,4-oxoisomerase converts the 4-keto intermediate into a 3-keto derivative, enabling galactose-like sugar formation .

Enzyme-Substrate Specificity :

| Enzyme | Substrate | Product |

|---|---|---|

| 4,6-Dehydratase | TDP-α-Glc | TDP-4-keto-6-deoxy-Glc |

| 3,4-Oxoisomerase | TDP-4-keto-6-deoxy-Glc | TDP-3-dehydro-6-deoxy-Gal |

Glycosyltransferase-Catalyzed Reactions

TDP-α-glucose acts as a glycosyl donor in the synthesis of oligosaccharides and glycoconjugates. Glycosyltransferases (GTs) mediate these reactions, transferring glucose to acceptor molecules :

Mechanistic Insights :

- GT OleD (Mutant TDP-16) :

This engineered glycosyltransferase exhibits enhanced activity for TDP-α-Glc, enabling one-pot transglycosylation reactions with >70% yield for diverse acceptors . - Aglycon Exchange :

TDP-α-Glc participates in high-throughput aglycon exchange, facilitating combinatorial synthesis of glycosides (e.g., 4-methylumbelliferone derivatives) .

| Acceptor Molecule | Product Yield (%) | Reaction Time (h) |

|---|---|---|

| 4-Methylumbelliferone | 85 | 24 |

| Flavonoids | 70–92 | 48 |

Analytical and Stability Data

特性

IUPAC Name |

disodium;[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O16P2.2Na/c1-6-3-18(16(25)17-14(6)24)10-2-7(20)9(31-10)5-30-35(26,27)34-36(28,29)33-15-13(23)12(22)11(21)8(4-19)32-15;;/h3,7-13,15,19-23H,2,4-5H2,1H3,(H,26,27)(H,28,29)(H,17,24,25);;/q;2*+1/p-2/t7-,8+,9+,10+,11+,12-,13+,15+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPAHWQWZRRHSCD-QMMSDIQLSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])OP(=O)([O-])OC3C(C(C(C(O3)CO)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2Na2O16P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745634 | |

| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

608.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148296-43-9 | |

| Record name | Thymidine-5′-diphospho-α-D-glucose disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymidine-5'-diphosphate-D-glucose disodium salt | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EE4CTB7DTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。